4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride
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Overview
Description
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with butanoic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and to reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds have a similar triazole ring structure but differ in the arrangement of nitrogen atoms.
Indole derivatives: These compounds contain an indole ring, which is structurally similar to the triazole ring but has different chemical properties.
Uniqueness
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2470435-67-5 |
---|---|
Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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